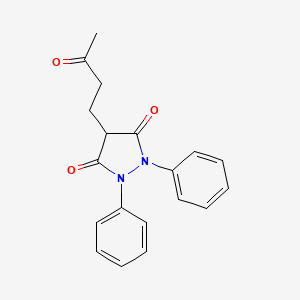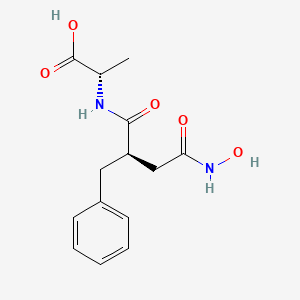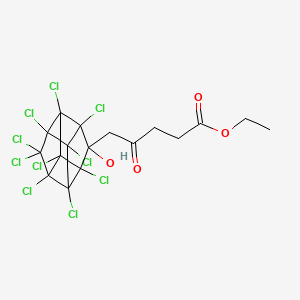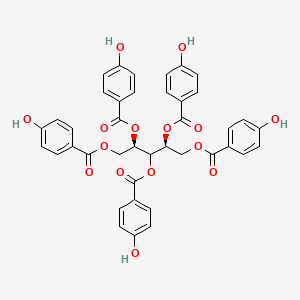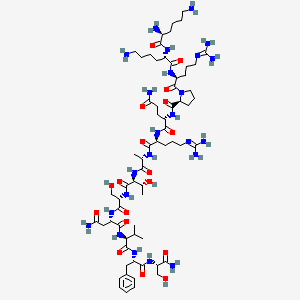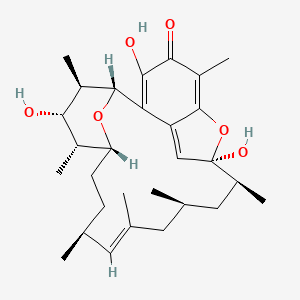
氢尼酮
描述
Hydronidone has antifibrotic activity.
科学研究应用
肝纤维化治疗
氢尼酮: 作为一种抗纤维化药物,在治疗肝纤维化方面显示出前景。 它是一种新型的吡非尼酮衍生物,吡非尼酮已被FDA批准用于治疗特发性肺纤维化。 研究表明,氢尼酮可以通过抑制肝星状细胞的活化来减轻肝纤维化,这是纤维化发展过程中的关键步骤 .
慢性乙型肝炎管理
在慢性乙型肝炎患者中,已经评估了氢尼酮在减少肝纤维化方面的疗效。 一项第二阶段随机对照试验表明,该化合物可以改善肝纤维化,证据是伊沙克评分降低,该评分用于量化纤维化程度 .
药代动力学药物相互作用研究
氢尼酮一直是药代动力学研究的一部分,以了解其与其他药物的相互作用,例如恩替卡韦——一种用于治疗乙型肝炎的药物。 这些研究对于开发可能提供治疗病毒性纤维化的新方法的联合疗法至关重要 .
肝细胞凋亡诱导
研究表明,氢尼酮可以通过内质网应激相关的线粒体凋亡途径诱导活化的肝星状细胞凋亡。 这种机制意义重大,因为它提供了一种靶向治疗肝纤维化的方法,通过促进纤维化细胞的死亡 .
人体安全性与耐受性
在健康受试者中已评估了氢尼酮的安全性与耐受性。 研究已调查其药代动力学,包括吸收、分布、代谢和排泄,以建立安全的剂量方案,用于进一步的临床开发 .
作用机制
Target of Action
Hydronidone primarily targets hepatic stellate cells (HSCs), which play a crucial role in the development of liver fibrosis . By inhibiting the activation of HSCs, Hydronidone can effectively reduce collagen synthesis and curb the process of liver fibrosis .
Biochemical Pathways
The primary biochemical pathway affected by Hydronidone is the TGFβ-Smad signaling pathway. By promoting the degradation of TGFβRI through the upregulation of Smad7, Hydronidone inhibits this pathway, thereby preventing the activation of HSCs and the subsequent synthesis of collagen .
Pharmacokinetics
Hydronidone exhibits linear pharmacokinetics within the dose range of 30–120 mg after a single oral dose . It is rapidly absorbed, with a median time to maximum plasma concentration (tmax) of 0.33–0.63 hours, and cleared with a terminal elimination half-life (t1/2) of 1.72–3.10 hours . The pharmacokinetic parameters after multiple doses are similar to those after a single dose . Food intake significantly reduces the rate and extent (by about 20%) of Hydronidone absorption .
Result of Action
The primary result of Hydronidone’s action is the attenuation of liver fibrosis. By inhibiting the activation of HSCs and reducing collagen synthesis, Hydronidone can effectively curb the progression of liver fibrosis . In clinical trials, Hydronidone treatment has been shown to result in the reversal of liver fibrosis in a significant proportion of patients .
Action Environment
The efficacy and stability of Hydronidone can be influenced by various environmental factors. For instance, food intake can significantly affect the absorption of Hydronidone, reducing both the rate and extent of absorption
生化分析
Cellular Effects
Hydronidone has been found to have significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in activated hepatic stellate cells, a key player in liver fibrosis, through the endoplasmic reticulum stress-associated mitochondrial apoptotic pathway .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Hydronidone has been observed to have temporal effects. It was found to be well tolerated and rapidly absorbed, with no accumulation following multiple doses .
Dosage Effects in Animal Models
In animal models, the effects of Hydronidone were found to vary with different dosages. It attenuated liver damage and collagen accumulation, and reduced the expression of fibrosis-related genes .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors .
Transport and Distribution
It is known that Hydronidone is rapidly absorbed and cleared .
属性
IUPAC Name |
1-(4-hydroxyphenyl)-5-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETTXQJYJRFTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459058 | |
| Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851518-71-3 | |
| Record name | Hydronidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851518713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydronidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDRONIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXQ128313W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



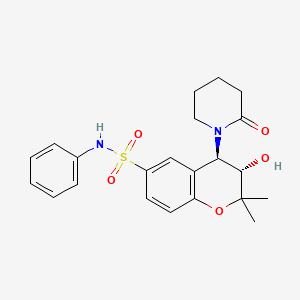
![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)
